![molecular formula C13H19FN2 B12087799 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine
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Overview
Description
1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 3-fluoro-4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with piperidine in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmacological Applications
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Neurological Disorders :
- The compound is being investigated for its effects on neurotransmitter systems, particularly in treating conditions such as anxiety, depression, and schizophrenia. Its structural characteristics suggest it may act as a ligand for dopamine and serotonin receptors, influencing their activity and potentially improving mood and cognitive functions.
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Motilin Receptor Agonism :
- Related compounds have been studied for their ability to activate motilin receptors, which play a crucial role in gastrointestinal motility. For instance, GSK962040, a compound similar in structure, has shown promising results in enhancing gastric contractions in animal models, indicating potential therapeutic benefits for gastrointestinal disorders .
-
Antibacterial and Antifungal Activity :
- Research has indicated that piperidine derivatives can exhibit significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Additionally, antifungal activity has been noted against species like Candida albicans.
Industrial Applications
- Synthesis of Complex Organic Molecules :
-
Agrochemical Production :
- Due to its biological activity, derivatives of this compound are being explored for use in agrochemical formulations aimed at pest control and plant protection.
Structure-Activity Relationship (SAR)
The biological activity of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is influenced by its structural components:
Substituent Position | Effect on Activity |
---|---|
4-Methyl Group | Enhances binding affinity to receptors |
Fluorine Atom | Increases metabolic stability and alters pharmacokinetics |
Research indicates that modifications at specific positions on the piperidine ring can lead to significant variations in antimicrobial activity and receptor interaction profiles .
Case Studies
- Case Study: Neuropharmacological Effects
- Case Study: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Fluoro-1-methylpiperidin-4-amine: Shares a similar piperidine structure but with different substituents.
4-(4-Fluoro-3-methylphenyl)butanoic acid: Contains a similar fluoromethylphenyl group but differs in the functional group attached to the aromatic ring.
Uniqueness: 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H18FN, with a molecular weight of approximately 220.31 g/mol. The compound features a piperidine ring substituted with a fluorinated phenyl group, which contributes to its biological activity.
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. It has been studied for its interaction with various receptors, including:
- Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are crucial in neurological disorders.
- Serotonin Receptors : Its structural similarity to known serotonin modulators suggests potential activity as a serotonin receptor agonist or antagonist.
Neuropharmacological Effects
Research indicates that this compound may have applications in treating neurological disorders such as depression and schizophrenia. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development targeting these conditions.
Antitumor Activity
Preliminary studies suggest that this compound may also exhibit antitumor properties. The presence of the fluorinated phenyl group can enhance the compound's binding affinity to target proteins involved in cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
N-[3-fluorophenyl)methyl]-N-methylpiperidin-4-amine | C13H19FN2 | Different position of methyl substitution on piperidine |
5-(3-fluoro-4-methylphenyl)-N-(4-(3-methylpiperidin-1-yl)sulfonyl)phenyl)-1,2-oxazole | C23H24FN3O4S | Contains an oxazole ring and sulfonamide group |
1-(3-fluorophenyl)-N-methylpiperidin-4-carboxamide | C13H18FN2O | Features a carboxamide functional group |
This table highlights how the specific combination of functional groups in this compound may influence its biological activities compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis and Evaluation : A study reported the synthesis of various derivatives and their evaluation against cancer cell lines, revealing promising antiproliferative activity (IC50 values in the low micromolar range) .
- Molecular Docking Studies : Molecular docking simulations have indicated strong interactions between this compound and key residues in target proteins, suggesting potential pathways for therapeutic action .
Properties
Molecular Formula |
C13H19FN2 |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-11(7-13(10)14)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 |
InChI Key |
JDFBNNDYONSEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC(C2)N)F |
Origin of Product |
United States |
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